molecular formula C7H7BrINO2S B13299270 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13299270
M. Wt: 376.01 g/mol
InChI Key: BDDAABDCKZRARL-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, iodine, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the benzene ringThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine or iodine atom replaced by another aromatic group .

Scientific Research Applications

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms along with a sulfonamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C7H7BrINO2S

Molecular Weight

376.01 g/mol

IUPAC Name

2-bromo-5-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3

InChI Key

BDDAABDCKZRARL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)I)Br

Origin of Product

United States

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